N-(Piperidin-4-yl)benzenesulfonamide hydrochloride N-(Piperidin-4-yl)benzenesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 68996-29-2
VCID: VC2667868
InChI: InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H
SMILES: C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78 g/mol

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride

CAS No.: 68996-29-2

Cat. No.: VC2667868

Molecular Formula: C11H17ClN2O2S

Molecular Weight: 276.78 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride - 68996-29-2

Specification

CAS No. 68996-29-2
Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
IUPAC Name N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H
Standard InChI Key SNRAPJXYSODXAI-UHFFFAOYSA-N
SMILES C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl
Canonical SMILES C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structure

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride consists of a benzenesulfonamide group attached to a piperidin-4-yl moiety, with the nitrogen of the piperidine ring protonated to form a hydrochloride salt. This structural arrangement confers specific physicochemical properties that make it valuable in chemical research and drug development.

PropertyValue
CAS Number68996-29-2
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
SMILES NotationC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl
TPSA58.2
LogP1.1387
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds3

The compound features a central sulfonamide group (-SO₂NH-) that connects the benzene ring to the piperidine ring. The piperidine nitrogen is protonated, with the chloride ion acting as the counterion in the salt form. This arrangement is significant for the compound's solubility profile and potential interactions with biological targets .

Physical and Chemical Properties

The physical state of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride is typically a crystalline solid. Its hydrochloride salt form enhances water solubility compared to the free base, which is an important consideration for biological applications and formulation development.

The compound's moderate lipophilicity (LogP of 1.1387) suggests a balanced distribution between aqueous and lipid phases, which can be advantageous for membrane permeability in biological systems. The topological polar surface area (TPSA) of 58.2 further indicates potential for crossing biological membranes, including the blood-brain barrier .

Storage recommendations typically include keeping the compound sealed in a dry environment at 2-8°C to maintain stability and prevent degradation from moisture or heat exposure .

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride is marketed primarily "for research use only," indicating its role as an intermediate or reference compound in chemical and biological investigations . It serves as a valuable starting material for the synthesis of more complex molecules with targeted biological activities.

Structure-Activity Relationship Studies

The compound provides a foundation for structure-activity relationship (SAR) studies, where various substituents can be introduced to the benzene ring to explore how structural modifications affect biological activity. Related compounds with nitro, bromo, methoxy, cyano, and fluoro substituents have been synthesized and studied for their potential biological effects .

Safety ParameterClassification/Information
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501
Storage ConditionsSealed in dry environment, 2-8°C

Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment such as gloves, eye protection, and respiratory protection if necessary. The compound should be stored according to recommended conditions to maintain stability and prevent degradation .

Comparison with Structural Analogs

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride serves as the parent compound for a series of derivatives with various substituents on the benzene ring. Comparing these analogs provides insight into how structural modifications affect physicochemical and potential biological properties.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Unique Features
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride68996-29-2C11H17ClN2O2S276.78Parent compound
4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride1233958-29-6C11H16ClN3O4S321.78Electron-withdrawing nitro group at para position
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride1233955-34-4C11H16ClN3O4S321.78Electron-withdrawing nitro group at meta position
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride914077-32-0C11H16ClN3O4S321.78Electron-withdrawing nitro group at ortho position
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride1233952-19-6C11H16BrClN2O2S355.68Halogen substituent at para position
4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride1233955-49-1C12H19ClN2O3S306.81Electron-donating methoxy group at para position
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride913634-50-1C11H16ClFN2O2S294.77Small electronegative fluorine at para position

These structural variations significantly impact properties such as:

  • Lipophilicity and membrane permeability

  • Electronic distribution and hydrogen bonding capacity

  • Steric effects and molecular recognition

  • Potential metabolic stability

  • Target selectivity in biological systems

Current Research and Future Directions

While specific research on N-(Piperidin-4-yl)benzenesulfonamide hydrochloride itself is limited in the available literature, studies on structurally related sulfonamide derivatives suggest several promising research directions:

Medicinal Chemistry Explorations

Sulfonamide derivatives continue to be investigated for various therapeutic applications, including as enzyme inhibitors and receptor modulators. Research into optimizing selectivity and potency through structural modifications of the parent scaffold represents an ongoing area of investigation.

Synthetic Methodology Development

Improved synthetic methods for preparing N-(Piperidin-4-yl)benzenesulfonamide hydrochloride and its derivatives, with emphasis on greener chemistry, higher yields, and more efficient purification techniques, remain important areas for future research.

Structure-Activity Relationship Expansion

Comprehensive structure-activity relationship studies involving systematic modifications to both the benzenesulfonamide portion and the piperidine ring could yield valuable insights into optimizing biological activity for specific targets.

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